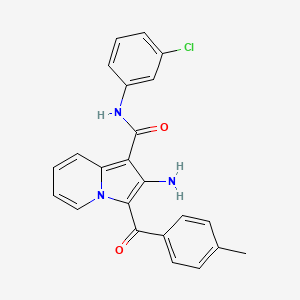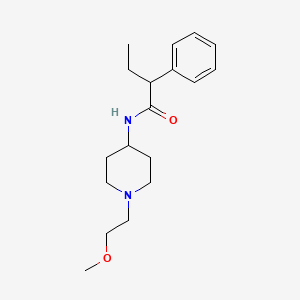
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide, also known as MEOP or 4-MeOPBP, is a synthetic compound that belongs to the class of phenylpiperidine derivatives. It was first synthesized in 2014 by a team of researchers led by Dr. Simon Gibbons at the University of London. MEOP has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Applications De Recherche Scientifique
Pharmacological Studies and Drug Development
Selective Receptor Binding and Activity
Research has focused on the design, synthesis, and biological evaluation of compounds for their binding affinity and activity at specific receptors. For instance, the study on methyl substitution on the piperidine ring of certain derivatives explored selective binding and activity at the sigma(1) receptor, demonstrating the potential for developing new pharmacological tools or therapeutic agents (Berardi et al., 2005).
Neuroprotective Agents
Compounds have been evaluated for their neuroprotective effects, such as in the study assessing the combination of Quercetin and piperine against neurotoxicity induced by certain neurotoxins. This research suggests a potential for the development of treatments for neurodegenerative diseases (Singh et al., 2017).
Chemical Synthesis and Molecular Dynamics
Synthesis of Novel Compounds
Research into the synthesis of novel compounds, such as azetidinones for carbapenems and the exploration of fragmentation in allylamine precursor analogues, highlights the chemical interest in creating new molecules with potential therapeutic applications (Selezneva et al., 2018).
Corrosion Inhibition
The study of piperidine derivatives for the corrosion inhibition of iron through quantum chemical calculations and molecular dynamics simulations demonstrates the interdisciplinary application of such compounds, extending beyond biological systems to materials science (Kaya et al., 2016).
Mécanisme D'action
Target of Action
The primary target of “N-(1-(2-methoxyethyl)piperidin-4-yl)-2-phenylbutanamide” is the lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme is associated with the formation of atherosclerotic plaques .
Mode of Action
“this compound” acts as an inhibitor of the Lp-PLA2 enzyme . The inhibition of this enzyme is expected to stop the build-up of fatty streaks by inhibiting the formation of lysophosphatidylcholine . This could be useful in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme. This enzyme is found to be enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification . By inhibiting this enzyme, the compound could potentially prevent the development of atherosclerotic plaques .
Result of Action
The molecular and cellular effects of the compound’s action would be the inhibition of the Lp-PLA2 enzyme and the prevention of the formation of lysophosphatidylcholine . This could potentially lead to a decrease in the development of atherosclerotic plaques .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-17(15-7-5-4-6-8-15)18(21)19-16-9-11-20(12-10-16)13-14-22-2/h4-8,16-17H,3,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBLZNXICSHTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
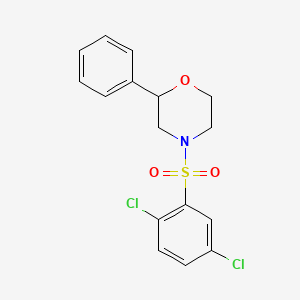
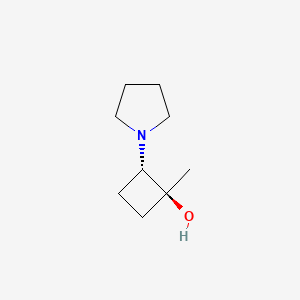

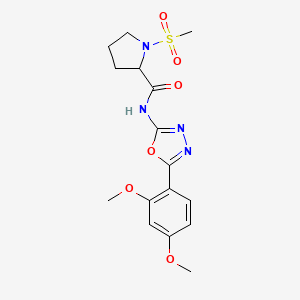

![(4Z)-N-(2-methoxyphenyl)-4-[(2-methoxyphenyl)imino]-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2520738.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chlorophenyl)acetamide](/img/structure/B2520740.png)
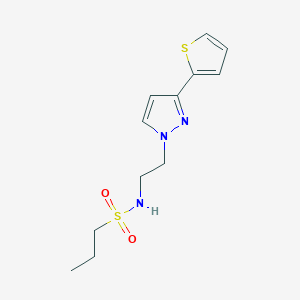
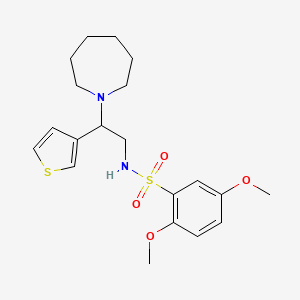


![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2520746.png)
